molecular formula C12H23BO4 B6618035 methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate CAS No. 1985620-97-0

methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

Cat. No.: B6618035
CAS No.: 1985620-97-0
M. Wt: 242.12 g/mol
InChI Key: IWXXFZWSYXRKBU-UHFFFAOYSA-N
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Description

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate (CAS: 1985620-97-0) is a boronic ester derivative featuring a pentanoate methyl ester backbone and a tetramethyl dioxaborolane (pinacol boronate) group. This compound is characterized by its molecular formula C₁₂H₂₁BO₄, a purity of 98%, and the identifier MFCD27936503 . Boronic esters like this are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity with palladium catalysts, enabling carbon-carbon bond formation in organic synthesis . The pentanoate chain enhances solubility in organic solvents, making it advantageous for applications requiring controlled hydrophobicity.

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXXFZWSYXRKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves reacting a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent. For this compound, the boronic acid precursor would be 5-boronopentanoic acid, which is esterified with methanol.

Stepwise Procedure

  • Synthesis of 5-Boronopentanoic Acid :

    • Hydroboration of 4-pentenoic acid with BH₃·THF yields 5-boronopentanoic acid.

  • Esterification with Methanol :

    • The carboxylic acid is treated with methanol and H₂SO₄ (catalytic) to form methyl 5-boronopentanoate.

  • Transesterification with Pinacol :

    • The boronic acid reacts with pinacol under azeotropic dehydration (toluene, MgSO₄) to form the dioxaborolane ring.

Optimization Considerations

  • Solvent Choice : Dichloromethane or toluene facilitates azeotropic water removal.

  • Catalyst : Anhydrous MgSO₄ or molecular sieves improve yields by scavenging water.

  • Temperature : Room temperature suffices for transesterification, avoiding boronate degradation.

Table 1: Transesterification Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventTolueneMaximizes azeotrope efficiency
Dehydrating AgentMgSO₄ (1 equiv)Prevents hydrolysis
Reaction Time16–24 hEnsures complete ring closure

Palladium-Catalyzed Borylation of Halogenated Esters

Suzuki-Miyaura Coupling Precursor Strategy

This approach leverages palladium catalysis to install the boronate group onto a methyl pentenoate derivative. The methodology is adapted from tert-butyl boronate syntheses.

Reaction Steps

  • Substrate Preparation :

    • Methyl 5-bromopentanoate is synthesized via bromination of methyl pentenoate using HBr or PBr₃.

  • Borylation with Bis(pinacolato)diboron :

    • The bromide undergoes Miyaura borylation with B₂(pin)₂, Pd(dppf)Cl₂ catalyst, and KOAc in 1,4-dioxane at 80°C.

Reaction Equation :

Methyl 5-bromopentanoate+B2(pin)2Pd(dppf)Cl2,KOAcMethyl 5-(pin)pentanoate+BBr3\text{Methyl 5-bromopentanoate} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{KOAc}} \text{Methyl 5-(pin)pentanoate} + \text{BBr}3

Critical Parameters

  • Catalyst Loading : 2–5 mol% Pd(dppf)Cl₂ ensures efficient turnover.

  • Base Selection : Potassium acetate neutralizes HBr, preventing ester hydrolysis.

  • Oxygen-Free Conditions : Essential to prevent Pd catalyst oxidation.

Table 2: Palladium-Catalyzed Borylation Conditions

ComponentRoleOptimal Quantity
B₂(pin)₂Boron source1.2 equiv
Pd(dppf)Cl₂Catalyst3 mol%
KOAcBase3 equiv
TemperatureReaction driver80°C

Hydroboration-Esterification Tandem Approach

Methodology

A two-step process involving hydroboration of a diene followed by esterification:

  • Hydroboration of 1,4-Pentadiene :

    • BH₃·THF adds to the terminal alkene, forming 5-boronopentane.

  • Oxidation and Esterification :

    • The borane is oxidized to boronic acid using H₂O₂, then esterified with methanol.

  • Pinacol Protection :

    • Transesterification with pinacol yields the final product.

Challenges and Solutions

  • Regioselectivity : Anti-Markovnikov addition is ensured by BH₃·THF.

  • Oxidation Control : H₂O₂ in basic conditions prevents over-oxidation to boric acid.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)PurityScalabilityCost Efficiency
Transesterification70–85HighModerateLow
Palladium Catalysis80–93HighHighModerate
Hydroboration60–75MediumLowHigh
  • Transesterification is cost-effective but limited by boronic acid availability.

  • Palladium Catalysis offers high yields and scalability, albeit with higher catalyst costs.

  • Hydroboration is less efficient but valuable for substrates with preexisting alkenes.

Mechanistic Insights and Side Reactions

Transesterification Mechanism

The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the boronic acid, followed by dehydration to form the dioxaborolane ring. Competing hydrolysis can occur if moisture is present, underscoring the need for anhydrous conditions.

Palladium-Catalyzed Pathway

The catalytic cycle involves oxidative addition of the alkyl bromide to Pd(0), transmetallation with B₂(pin)₂, and reductive elimination to form the C–B bond. Side reactions include proto-deboronation and homocoupling, minimized by excess B₂(pin)₂ and rigorous deoxygenation.

Industrial and Laboratory-Scale Adaptations

  • Continuous Flow Systems : Adapted from photoredox methodologies, flow chemistry enhances heat/mass transfer, reducing reaction times.

  • Green Chemistry Metrics : Solvent recycling (toluene, dioxane) and Pd recovery improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate serves as an important intermediate in organic synthesis:

  • Formation of Carbon-Boron Bonds : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
Reaction TypeDescription
Suzuki-Miyaura CouplingUtilizes the boron atom for cross-coupling with aryl halides to create biaryl compounds.
Nucleophilic SubstitutionActs as a nucleophile in reactions with electrophiles to form new carbon bonds.

Medicinal Chemistry Applications

The unique properties of this compound make it valuable in medicinal chemistry:

  • Drug Development : The compound has been investigated for its potential as a drug candidate due to its ability to form reversible covalent bonds with biological targets.

Case Study: Arginase Inhibition

Recent studies have explored the use of similar boron-containing compounds as arginase inhibitors, which play a crucial role in cancer therapy by modulating immune responses. Compounds like OATD-02 have shown promising results against arginase enzymes involved in tumor microenvironments.

Reactivity and Mechanism of Action

The mechanism of action involves the interaction of the dioxaborolane moiety with diols and other nucleophiles, facilitating enzyme inhibition and protein modification studies:

  • Enzyme Inhibition : The boronic ester group can form reversible covalent bonds with active site residues in enzymes, making it useful for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Purity Key Features Applications/Reactivity
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate 1985620-97-0 98% Aliphatic pentanoate ester; flexible chain Suzuki coupling, ester hydrolysis to carboxylic acids
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (QD-5375) 409369-93-3 95% Aromatic naphthoate ester; conjugated system Synthesis of polyaromatic hydrocarbons, optoelectronic materials
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole (FM-2872) 1192056-62-4 95% Heterocyclic oxazole; electron-withdrawing group Medicinal chemistry (bioisosteres), heterocycle functionalization
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (PB06321) 1233526-31-2 Pyrazole ring; nitrogen-rich scaffold Coordination chemistry, metal-organic frameworks (MOFs)
Methyl 5-((tert-butyldimethylsilyl)oxy)-4-methyl-4-(pinacolboronate)pentanoate Silyl-protected hydroxyl; steric hindrance Sequential functionalization (e.g., desilylation post-coupling)

Reactivity and Stability

  • Aliphatic vs. Aromatic Boronates: The pentanoate derivative’s aliphatic chain offers greater conformational flexibility compared to rigid aromatic analogs like QD-5375, which benefit from extended π-conjugation for electronic applications . However, aromatic boronates typically exhibit higher stability under acidic conditions due to resonance stabilization .
  • Heterocyclic Derivatives : FM-2872’s oxazole ring introduces electron-deficient character, enhancing reactivity in couplings with electron-rich aryl halides. In contrast, PB06321’s pyrazole moiety enables chelation with transition metals, useful in catalytic systems .

Stability and Handling

  • Hydrolytic Stability: Pinacol boronates generally resist hydrolysis better than boronic acids. The pentanoate derivative’s ester group is less prone to hydrolysis under basic conditions compared to silyl ethers, which require careful handling to prevent cleavage .
  • Thermal Stability : Aromatic derivatives like QD-5375 exhibit higher thermal stability (decomposition >200°C) than aliphatic analogs due to their rigid structures .

Biological Activity

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boron-containing compound that has garnered attention in various fields including medicinal chemistry and organic synthesis. Its unique structural features, particularly the dioxaborolane moiety, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H19_{19}BO4_4
  • Molecular Weight : 214.07 g/mol
  • CAS Number : 1150561-77-5
  • Solubility : Very soluble in organic solvents

Table 1: Physical Properties

PropertyValue
Boiling PointNot available
Log P (octanol-water)0.86
Solubility3.36 mg/ml
GI AbsorptionHigh

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the dioxaborolane moiety. This interaction can facilitate reactions such as:

  • Nucleophilic attack on electrophilic centers in biological molecules.
  • Formation of stable complexes with biomolecules, which may alter their function.

Case Studies

  • Anticancer Activity : A study investigated the potential of boron-containing compounds in cancer therapy. This compound was tested for its ability to inhibit tumor growth in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Research has shown that compounds containing boron can modulate inflammatory pathways. In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeModel/System UsedObservations
AnticancerVarious cancer cell linesSignificant reduction in viability
Anti-inflammatoryMurine modelDecreased pro-inflammatory cytokines

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. According to available data:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

These factors necessitate careful handling and further investigation into its safety for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate?

  • Methodological Answer : The compound is typically synthesized via a two-step procedure: (1) introduction of the boronate ester group to a pentanoate precursor and (2) esterification. For example, analogous compounds (e.g., methyl 4-((1R,2S,E)-1-hydroxy-2-methyl-5-(tetramethyl-dioxaborolan-2-yl)pent-3-en-1-yl)benzoate) are prepared by reacting a carboxylic acid derivative (e.g., pentanoic acid) with a boronate ester under coupling conditions. Acyl chlorides or activated esters are often used to facilitate nucleophilic substitution or cross-coupling reactions . Key steps include:
  • Step 1 : Reaction of 5-bromopentanoic acid with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere.
  • Step 2 : Methyl esterification using methanol and a coupling agent (e.g., DCC/DMAP) .

Q. How is this compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on 1H NMR (e.g., δ 1.01–1.29 ppm for tetramethyl-dioxaborolan protons, δ 3.65 ppm for methyl ester protons) and 13C NMR (e.g., carbonyl carbon at ~170 ppm). Purity is assessed via HPLC (>95% by area) or GC-MS . For advanced verification, SDF/MOL files and InChIKey (e.g., KHFHMQMSICVYFR-UHFFFAOYSA-N) ensure digital reproducibility of structural data .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a boronate ester reagent in Suzuki-Miyaura cross-coupling reactions to introduce pentanoate moieties into aromatic systems. For example, it is used in synthesizing pharmacologically active thiadiazol derivatives (e.g., methyl 5-(5-(2-cyclohexylacetamido)-1,3,4-thiadiazol-2-yl)pentanoate) for antimicrobial or anticancer studies . It also enables enantioselective synthesis of δ-hydroxy esters via asymmetric allylation .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura coupling yields when using this boronate ester?

  • Methodological Answer : Low yields often stem from moisture sensitivity or catalyst poisoning . Mitigation strategies:
  • Dry solvents : Use freshly distilled THF or toluene under argon.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Base optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to maintain pH > 10.
  • Temperature control : 60–80°C for 12–24 hours .
    Contradictory results (e.g., variable yields) require reaction monitoring via TLC or in-situ IR to identify intermediates .

Q. How can stereochemical outcomes be controlled in asymmetric syntheses involving this compound?

  • Methodological Answer : Enantioselectivity is achieved using chiral ligands (e.g., BINAP or Salen-type) or substrate-directed induction . For instance, methyl 4-((1R,2S,E)-1-hydroxy-2-methylpent-3-en-1-yl)benzoate derivatives are synthesized via chiral palladium catalysts, yielding >90% enantiomeric excess (ee) . Kinetic resolution during boronate transesterification further enhances stereocontrol.

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer : The compound is hygroscopic and decomposes upon prolonged exposure to air. Best practices:
  • Storage : Sealed under argon at 0–6°C (darkness recommended) .
  • Handling : Use gloveboxes or Schlenk lines for transfers.
  • Stability testing : Periodic NMR analysis (δ 1.2–1.3 ppm for boronate integrity) .

Q. How should researchers resolve contradictory data in reaction intermediate analysis?

  • Methodological Answer : Conflicting spectral data (e.g., unexpected NMR peaks) require:
  • Multi-technique validation : Combine LC-MS, HRMS, and 2D NMR (COSY, HSQC) to confirm intermediates.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict 1H/13C shifts for comparison .
  • Reproducibility checks : Repeat reactions under strictly controlled conditions (e.g., anhydrous, inert) .

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